molecular formula C10H10N2O4 B4928528 N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Cat. No. B4928528
M. Wt: 222.20 g/mol
InChI Key: CLWXCTUUIMCXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves various chemical pathways. For instance, the synthesis and evaluation of anti-diabetic potentials of similar compounds have been detailed, involving reactions of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonylchloride in aqueous basic medium, followed by treatment with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield new compounds with moderate inhibitory activities against α-glucosidase enzyme (Abbasi et al., 2023).

Molecular Structure Analysis

Research on related compounds includes detailed molecular structure analysis through spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, one study reported the conformational features of a compound with a similar backbone, emphasizing the synthesis, characterization, and analysis of its molecular structure, demonstrating active biological properties (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives include various synthetic routes, demonstrating the compound's reactivity and potential for modification. For example, reactions with alkyl/aralkyl halides in the presence of a polar aprotic solvent and lithium hydride base have been described, leading to a variety of sulfonamide derivatives with potential antibacterial properties (Abbasi et al., 2020).

Mechanism of Action

Target of Action

CBMicro_020008, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide or CCG-7904, is a potent noncompetitive thymidylate synthase inhibitor . Thymidylate synthase is the rate-limiting enzyme in the biosynthesis of DNA, catalyzing the methylation of dUMP to TMP, an essential precursor for DNA synthesis .

Mode of Action

The compound interacts with key cell membrane components, such as lipid phosphatidyl glycerol and lipoteichoic acid of S. aureus . Upon membrane interaction, it dissipates membrane potential within 12 min and increases S. aureus membrane permeability within 28–40 min . This bactericidal action against the S. aureus strains corresponds to membrane permeabilization by the compound, indicating that self-promoted uptake into the cytosol may be part of the mode of action .

Biochemical Pathways

The compound’s action results in the leakage of intracellular components, possible cytosolic uptake of the compound, and ultimately cell death . This suggests that the compound disrupts the normal biochemical pathways of the cell, leading to cell death.

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides, which are structurally similar to cbmicro_020008, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .

Result of Action

The compound exhibits potent activity against the Gram-positive bacteria S. aureus, Enterococcus faecalis, Enterococcus faecium, Listeria monocytogenes, and Bacillus subtilis . It causes depolarization and permeabilization because of transmembrane lesions/pores, resulting in the leakage of intracellular components, possible cytosolic uptake of the compound, and ultimately cell death .

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c11-9(13)10(14)12-6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWXCTUUIMCXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.